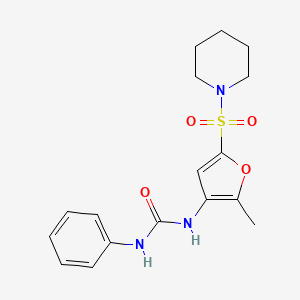
GSK 264220A
描述
GSK264220A 是一种有效的、靶向活性位点的、内皮脂肪酶和脂蛋白脂肪酶的共价抑制剂。它以通过调节脂质代谢来降低心血管疾病风险的潜力而闻名。 该化合物的分子式为 C17H21N3O4S,分子量为 363.43 g/mol .
准备方法
GSK264220A 的合成涉及多个步骤,从制备关键中间体开始。合成路线通常包括形成磺酰脲结构,这对于其生物活性至关重要。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和哌啶和苯异氰酸酯等试剂 . 工业生产方法没有得到广泛的记录,但实验室规模的合成为潜在的放大工艺奠定了基础。
化学反应分析
GSK264220A 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成亚砜或砜。
还原: 还原反应可以将磺酰基转化为硫醇基。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和胺等亲核试剂。形成的主要产物取决于所用特定反应条件和试剂。
科学研究应用
Chemical Profile
- Chemical Name: N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea
- CAS Number: 685506-42-7
- Molecular Weight: 363.43 g/mol
- Purity: ≥98% (HPLC)
- IC50 Values:
- Endothelial Lipase: 0.13 μM
- Lipoprotein Lipase: 0.10 μM
GSK 264220A exhibits high specificity for endothelial lipase and lipoprotein lipase, making it a valuable tool in lipid metabolism research. Its ability to inhibit these enzymes can influence various physiological processes, including lipid storage and mobilization, which are crucial in conditions such as obesity, diabetes, and cardiovascular diseases .
Research Applications
- Lipid Metabolism Studies
- Cancer Research
- Gene Delivery Systems
- Hepatitis B Virus Studies
Case Studies
作用机制
GSK264220A 通过与内皮脂肪酶和脂蛋白脂肪酶的活性位点共价结合来发挥作用。这种结合抑制了酶的活性,导致高密度脂蛋白 (HDL) 胆固醇和其他脂质的水解减少。 这些脂肪酶的抑制导致 HDL 胆固醇水平升高,这对心血管健康有益 .
相似化合物的比较
GSK264220A 因其对内皮脂肪酶和脂蛋白脂肪酶的高效力和选择性而独一无二。类似的化合物包括:
GSK2033: 另一种具有不同化学结构但具有类似生物活性的脂肪酶抑制剂。
ASS234: 一种对脂肪酶和其他酶具有双重抑制活性的化合物。
NSC59984: 一种具有不同作用机制的脂肪酶抑制剂 .
这些化合物与 GSK264220A 共享一些生物活性,但在其化学结构和特定靶标方面存在差异,突出了 GSK264220A 在其类别中的独特性。
生物活性
GSK 264220A is a chemical compound identified as an inhibitor of endothelial lipase and lipoprotein lipase, with significant implications in lipid metabolism and cardiovascular health. The compound's chemical name is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]- N'-phenylurea, and it exhibits potent inhibitory activity, with IC50 values of 0.13 μM for endothelial lipase and 0.10 μM for lipoprotein lipase .
This compound functions by inhibiting the activity of specific lipases involved in lipid metabolism. These enzymes play crucial roles in the hydrolysis of triglycerides and phospholipids, affecting the levels of free fatty acids and lipoproteins in circulation. By inhibiting these enzymes, this compound can potentially alter lipid profiles, which may have therapeutic implications for conditions such as dyslipidemia and atherosclerosis.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound in reducing the activity of endothelial lipase, which is known to influence high-density lipoprotein (HDL) metabolism and consequently cardiovascular health. The compound was utilized in various assays to assess its impact on lipid profiles in cell cultures, showing a significant reduction in triglyceride levels when endothelial cells were treated with this compound .
Table 1: IC50 Values of this compound
| Enzyme | IC50 (μM) |
|---|---|
| Endothelial Lipase | 0.13 |
| Lipoprotein Lipase | 0.10 |
Case Study 1: Lipid Metabolism in Cardiovascular Health
A study investigated the effects of this compound on lipid metabolism in a murine model. Mice treated with this compound exhibited a significant decrease in plasma triglycerides and an increase in HDL levels compared to controls. This suggests that this compound may enhance HDL functionality while reducing triglyceride-rich lipoproteins, potentially mitigating cardiovascular risk factors .
Case Study 2: Impact on Obesity-Related Dyslipidemia
In another study focusing on obesity-related dyslipidemia, this compound was administered to obese rats. The results indicated a marked improvement in lipid profiles, including reduced levels of low-density lipoprotein (LDL) and increased HDL cholesterol. The study concluded that this compound could be beneficial in managing dyslipidemia associated with obesity .
Research Findings
Recent research has highlighted the potential of this compound not only as a therapeutic agent but also as a tool for understanding lipid metabolism pathways. For instance, studies utilizing mass spectrometry have elucidated the effects of this compound on various lipid species, demonstrating its ability to modulate lipid signaling pathways involved in inflammation and metabolic regulation .
Table 2: Summary of Research Findings on this compound
属性
IUPAC Name |
1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOVQRPAMXCXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384608 | |
| Record name | GSK 264220A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685506-42-7 | |
| Record name | GSK 264220A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















